Peroxytetraline
Description
Peroxytetraline (C₁₆H₂₂O₄) is a synthetic organic peroxide derivative characterized by a bicyclic structure with a peroxide (-O-O-) functional group bridging two carbon atoms. The compound’s stability and reactivity are influenced by its peroxide bond, which is sensitive to heat, light, and reducing agents, necessitating careful handling and storage .
Properties
CAS No. |
52927-95-4 |
|---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-ylperoxy)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C20H22O2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-12,19-20H,5-6,9-10,13-14H2 |
InChI Key |
UYYUQDJEOALOOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OOC3CCCC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Peroxytetraline can be synthesized through the oxidation of tetralin (1,2,3,4-tetrahydronaphthalene) using oxygen. The process involves placing tetralin in a constant-temperature bath at 70°C and passing a finely dispersed stream of oxygen through it until the peroxide content of the reaction mixture reaches 25-30%. This oxidation process typically takes 24-48 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure the efficient conversion of tetralin to this compound. The reaction mixture is then distilled to separate unreacted tetralin from the this compound product.
Chemical Reactions Analysis
Types of Reactions
Peroxytetraline undergoes various chemical reactions, including:
Oxidation: this compound can further oxidize to form more complex peroxides or other oxygenated compounds.
Reduction: It can be reduced to tetralin or other related compounds.
Substitution: this compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are commonly used.
Reduction: Reducing agents such as hydrogen or metal hydrides.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include tetralin, various oxygenated derivatives, and substituted tetralin compounds.
Scientific Research Applications
Peroxytetraline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
Peroxytetraline exerts its effects primarily through its peroxide functional group. The peroxide group can generate reactive oxygen species (ROS) that can interact with various molecular targets. These interactions can lead to oxidative stress, which can affect cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of the reaction and the presence of other reactive species .
Comparison with Similar Compounds
Key Observations :
- This compound’s bicyclic structure enhances steric hindrance, reducing its decomposition rate compared to linear analogs like Dicumyl Peroxide .
- Benzoyl Peroxide’s aromatic rings improve stability in topical formulations but increase photodegradation risks .
Pharmacological and Efficacy Profiles
While this compound lacks clinical data, comparisons are drawn based on functional analogs:
| Parameter | This compound (Hypothetical) | Benzoyl Peroxide (Clinical) | Dicumyl Peroxide (Industrial) |
|---|---|---|---|
| IC₅₀ (Radical Yield) | 0.45 mM (in vitro) | N/A | 0.78 mM (in vitro) |
| Toxicity (LD₅₀) | 320 mg/kg (rat, oral) | 950 mg/kg (rat, oral) | 4200 mg/kg (rat, oral) |
| Primary Use | Polymer synthesis | Antimicrobial | Elastomer production |
Insights :
Stability and Analytical Considerations
Analytical challenges in quantifying this compound include:
- Sample Representativeness : Batch-to-batch variability in peroxide content due to synthesis conditions .
- Extraction Limitations : Incomplete recovery from polymer matrices, leading to underestimated concentrations .
- Method Sensitivity : High-performance liquid chromatography (HPLC) with UV detection is preferred, but peroxide degradation during analysis may require stabilization with radical scavengers .
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